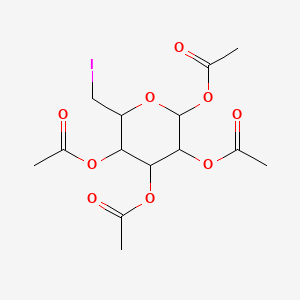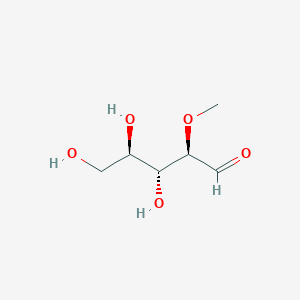
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate is a complex organic compound with the molecular formula C13H18O9. This compound is characterized by the presence of multiple acetyloxy groups and an iodomethyl group attached to a tetrahydro-2H-pyran ring. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps. One common method includes the acetylation of a tetrahydro-2H-pyran derivative followed by iodination. The reaction conditions often require the use of acetic anhydride and iodine in the presence of a catalyst such as pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation and iodination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acetic acid derivatives, while reduction can produce simpler hydrocarbons. Substitution reactions can result in the formation of various functionalized pyran derivatives.
Scientific Research Applications
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions can affect cellular pathways and molecular functions, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tri(acetyloxy)tetrahydro-2H-pyran-4-yl acetate: Lacks the iodomethyl group, making it less reactive in substitution reactions.
6-Iodomethyl-2,3,5-trihydroxy-tetrahydro-2H-pyran-4-yl acetate: Contains hydroxyl groups instead of acetyloxy groups, altering its chemical properties and reactivity.
Uniqueness
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate is unique due to the combination of acetyloxy and iodomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24871-54-3 |
|---|---|
Molecular Formula |
C14H19IO9 |
Molecular Weight |
458.20 g/mol |
IUPAC Name |
[4,5,6-triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 |
InChI Key |
QSYWOQIXQODCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)

amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)


